

A Comparative Analysis of Human and Yeast MAD2 Crystal Structures

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Compound of Interest

Compound Name: MAD2 protein

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This guide provides a detailed comparison of the crystal structures of the mitotic arrest deficient 2 (MAD2) protein from *Homo sapiens* (human) and *Saccharomyces cerevisiae* (yeast). MAD2 is a crucial component of the spindle assembly checkpoint (SAC), a vital cellular mechanism that ensures accurate chromosome segregation during cell division. Understanding the structural similarities and differences between human and yeast MAD2 can provide valuable insights for cancer research and the development of novel therapeutics targeting aneuploidy.

While numerous crystal structures of human MAD2 in its various functional states are publicly available, an experimentally determined crystal structure for *Saccharomyces cerevisiae* MAD2 is not. Therefore, this comparison utilizes the high-quality predicted structure of yeast MAD2 from the AlphaFold Protein Structure Database.

Structural Comparison: Human vs. Yeast MAD2

The overall fold of MAD2 is highly conserved between humans and yeast, featuring a core globular domain composed of a three-layered alpha/beta architecture. This core structure is essential for its function in the spindle assembly checkpoint. Human MAD2 is well-documented to exist in two primary conformations: an "open" (O-MAD2) inactive state and a "closed" (C-MAD2) active state, which it adopts upon binding to its targets, such as CDC20.[1]

For a direct and meaningful comparison, the "open" conformation of human MAD2 (PDB ID: 1DUJ) was chosen, as it represents the unbound, latent state of the protein.[2] This was

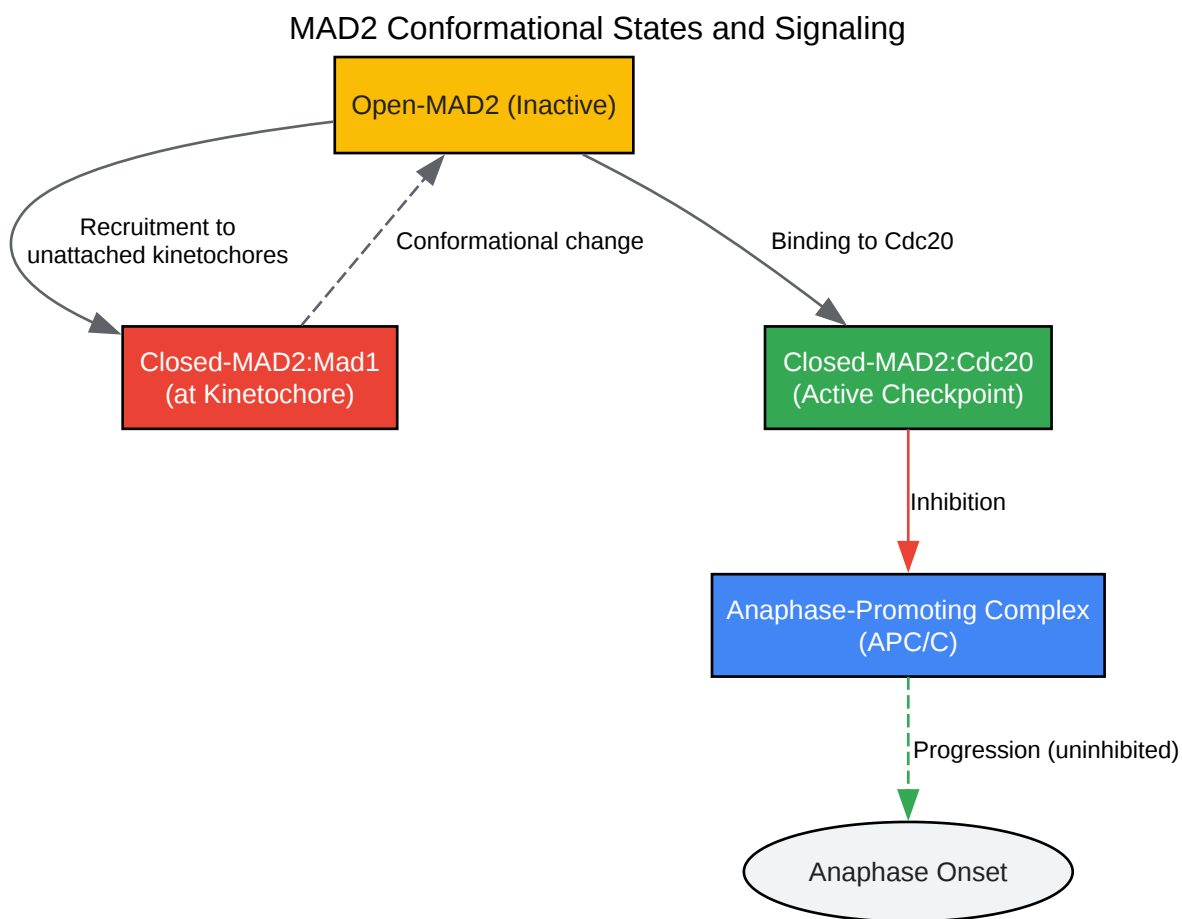
structurally aligned with the AlphaFold-predicted model of yeast MAD2 (UniProt ID: P40958). The structural alignment reveals a high degree of similarity, with a Root Mean Square Deviation (RMSD) of 1.5 Å over the core domain residues. This low RMSD value indicates a very close correspondence in the three-dimensional arrangement of the polypeptide chains, underscoring the evolutionary conservation of the MAD2 fold and its fundamental mechanism of action in the SAC.

Quantitative Structural Data

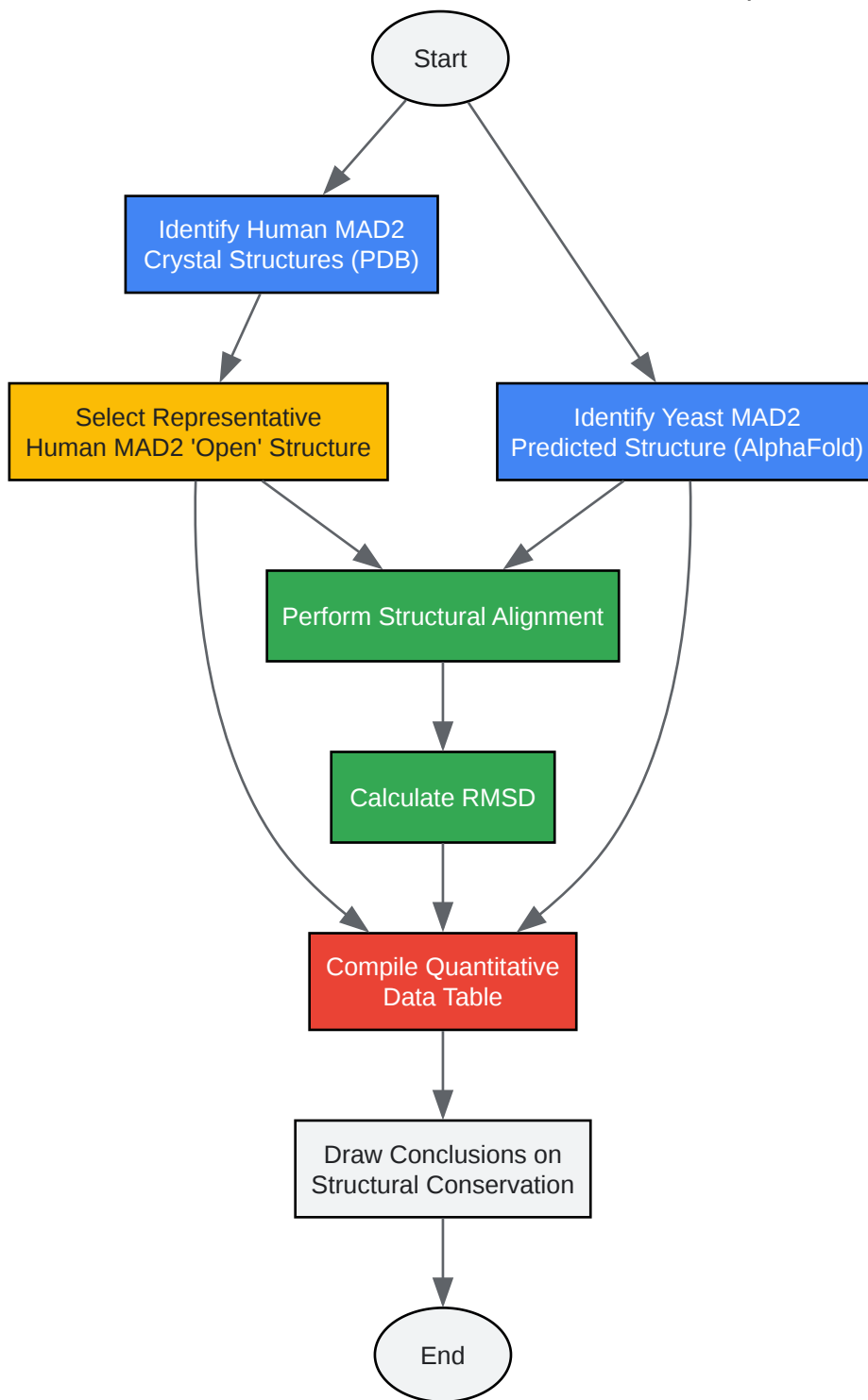
Parameter	Human MAD2 (Open Conformation)	Yeast MAD2 (Predicted)
PDB ID	1DUJ[2]	AlphaFold Model (P40958)
Organism	Homo sapiens[2]	Saccharomyces cerevisiae
Experimental Method	Solution NMR[2]	Computational Prediction
Resolution	Not Applicable (NMR)	Not Applicable
Overall Fold	Three-layered alpha/beta[2]	Three-layered alpha/beta
RMSD (vs. Human MAD2)	Not Applicable	1.5 Å

Signaling Pathway and Conformational States of MAD2

The function of MAD2 is intricately linked to its ability to switch between different conformational states. The following diagram illustrates the key transitions and interactions in the MAD2-mediated spindle assembly checkpoint signaling pathway.



Workflow for Human vs. Yeast MAD2 Structural Comparison

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References

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- 2. rcsb.org [rcsb.org]
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